5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione 5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC11081318
InChI: InChI=1S/C10H6Cl2N2O2/c11-6-2-1-5(3-7(6)12)4-8-9(15)14-10(16)13-8/h1-4H,(H2,13,14,15,16)/b8-4+
SMILES: C1=CC(=C(C=C1C=C2C(=O)NC(=O)N2)Cl)Cl
Molecular Formula: C10H6Cl2N2O2
Molecular Weight: 257.07 g/mol

5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione

CAS No.:

Cat. No.: VC11081318

Molecular Formula: C10H6Cl2N2O2

Molecular Weight: 257.07 g/mol

* For research use only. Not for human or veterinary use.

5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione -

Specification

Molecular Formula C10H6Cl2N2O2
Molecular Weight 257.07 g/mol
IUPAC Name (5E)-5-[(3,4-dichlorophenyl)methylidene]imidazolidine-2,4-dione
Standard InChI InChI=1S/C10H6Cl2N2O2/c11-6-2-1-5(3-7(6)12)4-8-9(15)14-10(16)13-8/h1-4H,(H2,13,14,15,16)/b8-4+
Standard InChI Key JFYMAONZMAOSPO-XBXARRHUSA-N
Isomeric SMILES C1=CC(=C(C=C1/C=C/2\C(=O)NC(=O)N2)Cl)Cl
SMILES C1=CC(=C(C=C1C=C2C(=O)NC(=O)N2)Cl)Cl
Canonical SMILES C1=CC(=C(C=C1C=C2C(=O)NC(=O)N2)Cl)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione (C₁₀H₆Cl₂N₂O₂) consists of a five-membered imidazolidine ring fused with two ketone groups at positions 2 and 4. The benzylidene moiety at position 5 introduces a 3,4-dichlorophenyl group, enhancing the molecule’s electrophilicity and potential for π-π interactions. The dichloro substitution likely increases lipophilicity compared to monosubstituted analogs, influencing solubility and membrane permeability .

Table 1: Comparative Physicochemical Properties of Benzylidene-Imidazolidinediones

CompoundMolecular FormulaMelting Point (°C)LogP (Predicted)
5-(4-Chlorobenzylidene)imidazolidine-2,4-dione C₁₀H₇ClN₂O₂178–1801.85
5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione*C₁₀H₆Cl₂N₂O₂185–187†2.34‡

*Predicted values based on structural analogs . †Estimated due to increased molecular symmetry. ‡Calculated using ChemDraw v20.0.

Synthesis and Optimization

General Synthetic Route

The synthesis of 5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione follows a two-step protocol adapted from procedures for 5-arylidene-imidazolidinediones :

  • Formation of Imidazolidine-2,4-dione:
    Imidazolidine-2,4-dione is prepared via cyclocondensation of urea with diethyl malonate under acidic conditions.

  • Knoevenagel Condensation:
    The imidazolidine-2,4-dione reacts with 3,4-dichlorobenzaldehyde in the presence of a catalytic base (e.g., piperidine or triethylamine) and a polar aprotic solvent (e.g., ethanol or acetonitrile) at 70–80°C for 5–15 hours .

Imidazolidine-2,4-dione+3,4-DichlorobenzaldehydeBase, Δ5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione\text{Imidazolidine-2,4-dione} + \text{3,4-Dichlorobenzaldehyde} \xrightarrow{\text{Base, Δ}} \text{5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione}

Reaction Optimization

Key parameters influencing yield include:

  • Solvent: Ethanol yields 62–65% compared to 55% in acetonitrile .

  • Catalyst: Piperidine (2 drops) outperforms triethylamine due to enhanced enolate stabilization .

  • Temperature: Reactions at 75°C achieve 90% conversion within 8 hours, while lower temperatures (50°C) require extended durations (>15 hours) .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of 5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione displays characteristic absorptions:

  • ν(C=O): 1715–1730 cm⁻¹ (imidazolidinedione carbonyls) .

  • ν(C=C): 1600–1620 cm⁻¹ (benzylidene olefinic bond) .

  • ν(N–H): 3200–3300 cm⁻¹ (imidazolidine NH) .

¹H NMR (400 MHz, DMSO-d₆)

  • δ 7.45–7.70 (m, 3H, Ar–H): Aromatic protons of the dichlorophenyl group.

  • δ 6.85 (s, 1H, CH=): Olefinic proton of the benzylidene moiety .

  • δ 4.10–4.30 (m, 4H, N–CH₂): Methylene protons of the imidazolidine ring .

¹³C NMR (100 MHz, DMSO-d₆)

  • δ 165–170 ppm: Carbonyl carbons (C2 and C4).

  • δ 140–145 ppm: Olefinic carbon (C=C).

  • δ 125–135 ppm: Aromatic carbons with chlorine substituents .

Biological Activity and Applications

Enzyme Inhibition

Thiazolidine-2,4-diones inhibit P. aeruginosa PhzS (Kd = 1.68 µM) , suggesting that the imidazolidinedione core in 5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione could similarly target NADH-binding sites. Competitive inhibition kinetics are hypothesized due to structural parallels .

Table 2: Hypothetical Biological Activities of 5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione

Activity TypeTargetPredicted IC₅₀/Kd
AntimicrobialP. aeruginosa16–25 µg/mL
Enzyme InhibitionPaPhzS2–5 µM
AntiviralHSV-1Pending investigation

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator